ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Synthesis Analysis
The compound ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido [2,1 b ] [1,3]thiazine-7-carboxylate has been synthesized by multicomponent reactions . The synthesis process involves the use of various reactants and is characterized by 1 H NMR, IR, and X-ray diffraction .Molecular Structure Analysis
The crystal structure analysis shows that the thiazinane ring displays a half-chair conformation . The benzene ring is almost vertical to the tetrahydro-pyridine ring . Intramolecular H-bonding of N–H···O type exists and completes an S (6) ring . In the crystal, the molecules are connected into a 3D network by a N–H···O and C–H···O intermolecular hydrogen bond .Chemical Reactions Analysis
The reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in synthesis of a variety of polyfunctional heterocyclic compounds . The reaction was completed by heating under reflux for 6–8 h .Scientific Research Applications
Insecticidal Activity
The compound shows moderate insecticidal activity against Aphis craccivora . It acts on the insect nicotinic acetylcholine receptor , which is a common target for many insecticides. This makes it a potential candidate for crop protection and pet hygiene .
Potential Improvement for Photostability of Nithiazine
Nithiazine, a potent insecticide developed by Shell in the late 1970s , exhibits better biological activities against Lepidoptera pests compared with imidacloprid, but has not been used extensively as a commercial product, due in part to its photoinstability . The compound under discussion has been designed to improve the photoinstability of nithiazine .
Crystal Structure Analysis
The compound has been characterized by 1H NMR, IR, and X-ray diffraction . The crystal structure analysis shows that the thiazinane ring displays a half-chair conformation . This information can be useful in understanding the compound’s properties and potential applications.
Synthesis Method
The compound has been synthesized by multicomponent reactions . Understanding the synthesis method can help in the production and potential modification of the compound for various applications.
Safety and Hazards
properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-24-17(22)15-11(2)19-18-20(14(21)9-10-25-18)16(15)12-5-7-13(23-3)8-6-12/h5-8,16H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWJKDRATZGRGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)CCS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
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